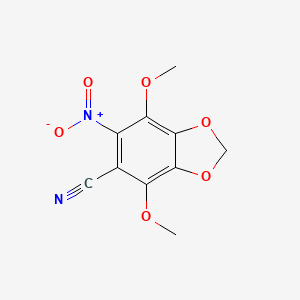
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes methoxy, nitro, and cyano functional groups attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile typically involves multiple steps, starting with the base compound 1,3-benzodioxole. The nitration and methylation reactions are crucial in introducing the nitro and methoxy groups, respectively. The carbonitrile group is usually introduced in the final steps through a cyano substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of strong acids and bases, as well as specific catalysts to facilitate the reactions. Safety measures are strictly followed to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: The methoxy and cyano groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed.
Major Products Formed:
Oxidation: Nitrate derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted benzodioxoles.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of nitro and cyano groups on biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can release nitric oxide (NO), which is involved in various signaling pathways. The cyano group can also interact with enzymes and receptors, leading to biological effects.
Comparación Con Compuestos Similares
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is unique due to its combination of functional groups and its potential applications. Similar compounds include:
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound differs by having a carbaldehyde group instead of a cyano group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: This compound has an allyl group instead of a nitro group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-15-7-5(3-11)6(12(13)14)8(16-2)10-9(7)17-4-18-10/h4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRDKZJGKTRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1C#N)[N+](=O)[O-])OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
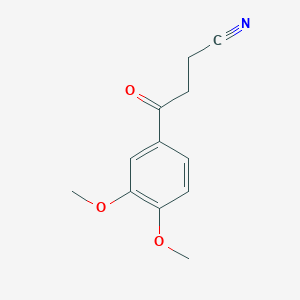


![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)

![methyl 2-[[(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]acetate](/img/structure/B7817393.png)
![methyl 2-[[(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl]oxy]acetate](/img/structure/B7817399.png)
![2-{[(3,4-Dimethoxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B7817400.png)
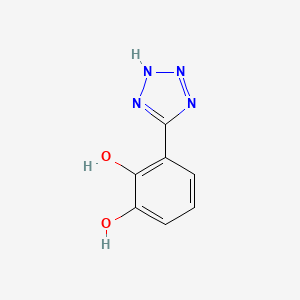
![6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine](/img/structure/B7817419.png)
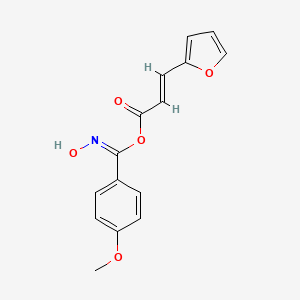
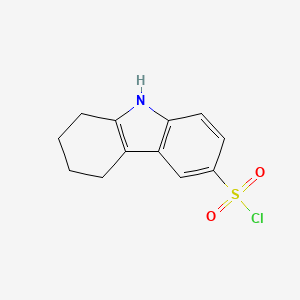

![Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7817466.png)
